1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a triazole ring, fluorobenzyl group, and pyridine moieties. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be derived from 2-fluorobenzyl azide, and the alkyne component can be a pyridine-substituted alkyne.
Coupling Reactions: The resulting triazole intermediate is then coupled with a carboxylic acid derivative, such as 4-carboxamide pyridine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch synthesis might be used for smaller quantities, while continuous flow synthesis could be employed for larger-scale production.
Purification Techniques: Techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxamide group to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
Oxidation Products: N-oxides of the triazole or pyridine rings
Reduction Products: Amines derived from the reduction of the carboxamide group
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the function of various biological systems and pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which are crucial for cell signaling and regulation.
Pathways Involved: It can modulate pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-bromobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-methylbenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-pyridin-2-yl-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c21-16-6-2-1-5-15(16)13-27-19(14-8-11-22-12-9-14)18(25-26-27)20(28)24-17-7-3-4-10-23-17/h1-12H,13H2,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZELZRNIAIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=N3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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